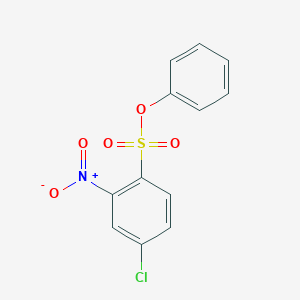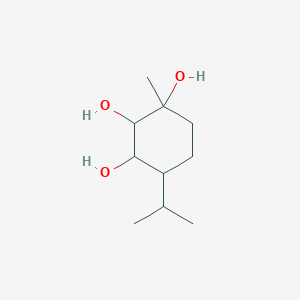![molecular formula C14H13N3S2 B7574546 Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate, also known as methyl pyridine-2-carbodithioate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the carbodithioate family of chemicals, which are known for their ability to inhibit enzymes and modulate biological processes. In We will also list several future directions for research on this compound.
科学研究应用
Methyl pyridine-2-carbodithioate has been studied for its potential applications in a variety of scientific research fields. One area of interest is cancer research, as this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate has been studied for its potential use as an antifungal agent, as well as its ability to modulate the immune system and reduce inflammation.
作用机制
The mechanism of action of Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate is not fully understood, but it is believed to involve inhibition of enzymes that are involved in key biological processes. Specifically, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cysteine, an amino acid that is important for cellular metabolism and antioxidant defense. By inhibiting these enzymes, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate may disrupt cellular processes and induce cell death.
Biochemical and Physiological Effects
Methyl pyridine-2-carbodithioate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate has been shown to modulate the immune system and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate in lab experiments is its ability to inhibit enzymes that are involved in key biological processes. This makes it a useful tool for studying the role of these enzymes in normal and diseased cells. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate is relatively easy to synthesize and has a long shelf life, making it a convenient compound to work with.
One limitation of using Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate in lab experiments is its potential toxicity. This compound has been shown to induce cell death in a variety of cell types, and its effects on normal cells are not fully understood. Additionally, the mechanism of action of this compound is not well characterized, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate. One area of interest is the development of more specific and potent inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is potential for the use of Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate as a therapeutic agent in cancer and other diseases, and further research is needed to explore this possibility.
合成方法
Methyl pyridine-2-carbodithioate can be synthesized through a reaction between pyridine-2-carbaldehyde and Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioatehydrazinecarbodithioate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
methyl N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIILRWXOQVCBIG-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
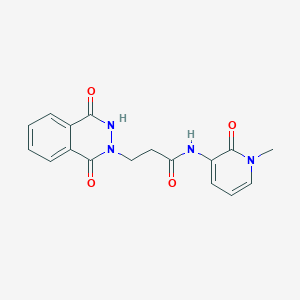
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

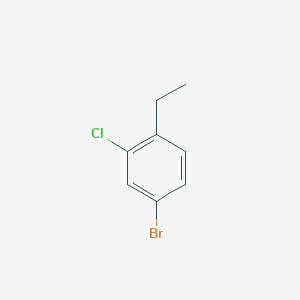
![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
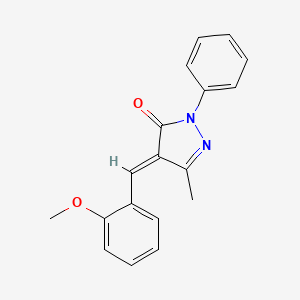
![2-[(9-Ethylpurin-6-yl)amino]acetic acid](/img/structure/B7574541.png)
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
